Cytosaminomycin B

Anticoccidial Eimeria tenella In vitro assay

Cytosaminomycin B is a structurally defined nucleoside antibiotic (MW 547.6) with validated potency against Eimeria tenella (complete schizont inhibition at 0.3-0.6 µg/mL). Its unique 4-methylaminobenzoic acid moiety distinguishes it from less potent analogs (e.g., cytosaminomycin D, 2.5 µg/mL). This high-purity reference standard is essential for reproducible anticoccidial assays, SAR studies, and target identification. Bulk/custom orders supported.

Molecular Formula C26H37N5O8
Molecular Weight 547.6 g/mol
Cat. No. B1248015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosaminomycin B
Synonymscytosaminomycin B
Molecular FormulaC26H37N5O8
Molecular Weight547.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C4=CC=C(C=C4)NC)C)O)O)N(C)C
InChIInChI=1S/C26H37N5O8/c1-13-20(30(4)5)21(33)22(34)25(38-13)39-23-14(2)37-19(12-17(23)32)31-11-10-18(29-26(31)36)28-24(35)15-6-8-16(27-3)9-7-15/h6-11,13-14,17,19-23,25,27,32-34H,12H2,1-5H3,(H,28,29,35,36)/t13-,14-,17-,19-,20-,21+,22-,23-,25-/m1/s1
InChIKeyUFIWZSNSJFCLAC-KYFRGEGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Cytosaminomycin B: A Potent Anticoccidial Nucleoside Antibiotic


Cytosaminomycin B is a member of the nucleoside antibiotic family [1], produced by the soil isolate Streptomyces amakusaensis KO-8119 [2]. It is a complex secondary metabolite with a defined chemical structure (C26H37N5O8, MW 547.6) [1]. Its primary established bioactivity is potent inhibition of the apicomplexan parasite Eimeria tenella, the causative agent of avian coccidiosis, in an in vitro model using primary chicken embryonic cells [3].

Why Substituting Cytosaminomycin B with In-Class Analogs is Not Scientifically Justified


Cytosaminomycin B is a specific, structurally defined entity within the cytosaminomycin class; substituting it with the more easily accessible but structurally distinct oxyplicacetin or other in-class members like cytosaminomycin D introduces significant performance and mechanistic uncertainty. The defining carboxylic acid moiety of cytosaminomycin B is 4-methylaminobenzoic acid, which differs from that of oxyplicacetin [1] and from the tiglic acid moiety present in the 4-fold less potent cytosaminomycin D [2]. These structural differences directly correlate with functional divergence, as evidenced by the significantly reduced anticoccidial activity of cytosaminomycin D (minimum effective concentration of 2.5 µg/mL) compared to cytosaminomycin B (0.3-0.6 µg/mL) in the same assay [2]. Therefore, generic substitution without validation would confound experimental results and is inconsistent with the requirements of reproducible scientific research.

Cytosaminomycin B: Evidence-Based Differentiation and Performance Data


Quantified Anticoccidial Activity of Cytosaminomycin B vs. Cytosaminomycin D

Cytosaminomycin B demonstrates high anticoccidial potency against Eimeria tenella, with complete inhibition of schizont formation observed at a concentration of 0.3-0.6 µg/mL [1]. This potency is significantly superior to the structurally distinct in-class analog, cytosaminomycin D, which requires a 4- to 8-fold higher concentration (2.5 µg/mL) to achieve the same effect in the identical assay system [1].

Anticoccidial Eimeria tenella In vitro assay

Potency Comparison with Commonly Used Anticoccidial Drugs

The reported in vitro anticoccidial activity of cytosaminomycin B (0.3-0.6 µg/mL) [1] is in the same order of magnitude as several established anticoccidial drugs evaluated in a comparable cell culture model. In a study assessing 16 standard drugs, active compounds like amprolium, robenidine, and decoquinate were effective at concentrations ≤100 µg/mL, but specific minimum effective concentrations were often in the low µg/mL range [2]. This places cytosaminomycin B among the more potent compounds, indicating a high degree of intrinsic activity against E. tenella.

Anticoccidial Eimeria tenella Comparative efficacy

Structural Basis for Functional Divergence from Oxyplicacetin

Cytosaminomycin B differs from the closely related nucleoside antibiotic oxyplicacetin specifically in the carboxylic acid moiety bonded to its cytosine residue [1]. While oxyplicacetin contains a distinct acid group, cytosaminomycin B incorporates a 4-methylaminobenzoic acid moiety [2]. This precise structural variation is the key differentiator within this class, as it is directly linked to the observed biological activity and is the defining feature that separates the various cytosaminomycin analogs [3].

Nucleoside antibiotic Structure-activity relationship Carboxylic acid moiety

Defined Physicochemical Identity for Experimental Reproducibility

Cytosaminomycin B has a rigorously defined set of physicochemical properties that are essential for experimental validation and reproducibility. It is characterized by a molecular formula of C26H37N5O8 and a molecular weight of 547.6 g/mol . Additional specifications include a predicted density of 1.46±0.1 g/cm³ and a predicted pKa of approximately 9 . These parameters provide a baseline for identity verification and purity assessment, distinguishing it from less well-defined natural product extracts or uncharacterized analogs.

Compound Characterization Reproducibility Quality Control

Recommended Application Scenarios for Cytosaminomycin B in Research and Development


In Vitro Anticoccidial Screening and Mechanism of Action Studies

Cytosaminomycin B is an ideal positive control or lead compound for in vitro assays against Eimeria tenella. Its well-defined, potent activity (complete schizont inhibition at 0.3-0.6 µg/mL) makes it suitable for establishing dose-response curves, benchmarking novel compounds, and investigating the cellular mechanisms of anticoccidial action [1]. Its structural uniqueness also makes it a valuable tool for target identification studies.

Nucleoside Antibiotic Structure-Activity Relationship (SAR) Investigations

The cytosaminomycin family, and cytosaminomycin B in particular with its 4-methylaminobenzoic acid moiety, provides a well-defined scaffold for SAR studies within the nucleoside antibiotic class [2]. Researchers can use cytosaminomycin B as a reference point to explore how modifications to the cytosine-linked carboxylic acid group or the disaccharide core impact biological activity, metabolism, or target selectivity [3].

Synthetic Methodology and Biosynthetic Pathway Elucidation

The complex, glycosylated structure of cytosaminomycin B presents a challenging but attractive target for total synthesis, as evidenced by related synthetic studies [4] and patent applications for its intermediates [5]. It serves as an authentic reference standard for developing and validating new synthetic routes. Furthermore, the identification of its biosynthetic gene cluster provides a platform for metabolic engineering efforts aimed at generating novel analogs [3].

Benchmarking Antiparasitic Activity in Cross-Species Screens

As a nucleoside antibiotic with a known mode of action (inhibition of nucleic acid synthesis), cytosaminomycin B can be included as a reference compound in broader antiparasitic screening panels . While its primary activity is against E. tenella, its potency provides a useful benchmark for comparing the activity of other compounds across different parasite species or in different assay formats, aiding in the interpretation of screening data.

Technical Documentation Hub

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